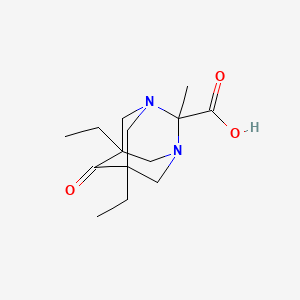
5,7-Diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound falls under the category of cycloalkanes, which are known for their ring structures composed of carbon atoms . The presence of multiple functional groups, including carboxylic acid and ketone, makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. detailed industrial production methods are not explicitly documented .
化学反応の分析
Types of Reactions
5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The presence of the ketone group allows for oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can also be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in esters or amides .
科学的研究の応用
5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The ketone group can participate in redox reactions, affecting cellular processes. Detailed pathways and molecular targets are still under investigation .
類似化合物との比較
特性
分子式 |
C14H22N2O3 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
5,7-diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C14H22N2O3/c1-4-13-6-15-8-14(5-2,10(13)17)9-16(7-13)12(15,3)11(18)19/h4-9H2,1-3H3,(H,18,19) |
InChIキー |
IKLMWVRVJNZFEJ-UHFFFAOYSA-N |
正規SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3(C)C(=O)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


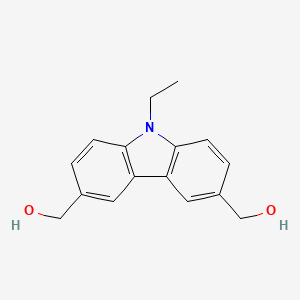
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
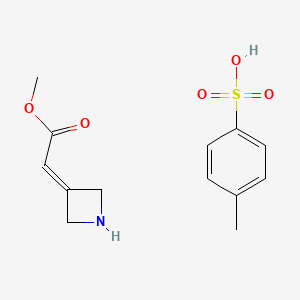
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
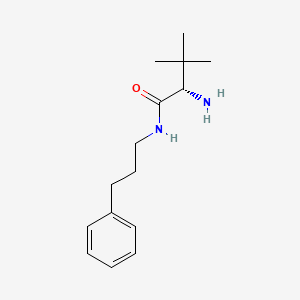
![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)

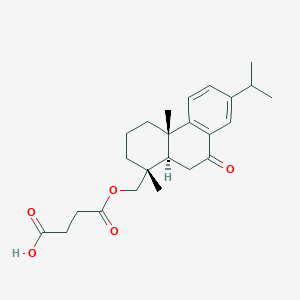
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
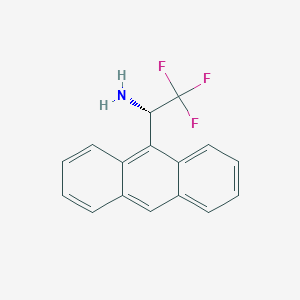
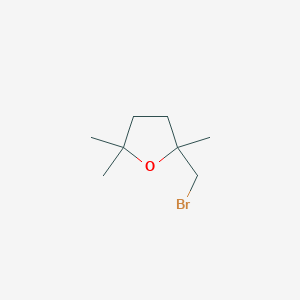

![(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13909294.png)
